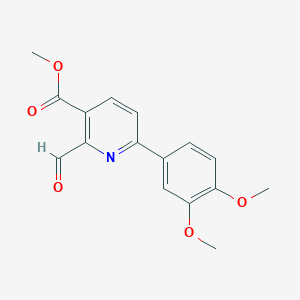
5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: These starting materials undergo a Knoevenagel condensation reaction to form an intermediate.
Cyclization: The intermediate then undergoes cyclization in the presence of ammonium acetate to form the pyridine ring.
Bromination: The final step involves bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases.
Medicine
In medicinal chemistry, 5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-bromopyridine: Similar in structure but lacks the nitrile group.
5-Bromo-2-chlorobenzaldehyde: Contains the bromine and chlorine atoms but lacks the pyridine ring and nitrile group.
6-Bromo-2-chloronicotinonitrile: Similar structure with a nitrile group but different substitution pattern on the pyridine ring.
Uniqueness
5-Bromo-2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms along with a nitrile group
Propiedades
Fórmula molecular |
C12H6BrClN2O |
|---|---|
Peso molecular |
309.54 g/mol |
Nombre IUPAC |
5-bromo-2-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6BrClN2O/c13-9-5-7(6-15)11(16-12(9)17)8-3-1-2-4-10(8)14/h1-5H,(H,16,17) |
Clave InChI |
LPVXWCLVCNDBMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=C(C(=O)N2)Br)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15229149.png)
![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide](/img/structure/B15229153.png)

![Methyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B15229172.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(ethylsulfonyl)ethanamine](/img/structure/B15229175.png)
![2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)
![2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid](/img/structure/B15229189.png)





![6-Ethyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B15229243.png)
![2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole hydrochloride](/img/structure/B15229244.png)
